molecular formula C15H24N6O3 B2820152 7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 672891-46-2

7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2820152
CAS No.: 672891-46-2
M. Wt: 336.396
InChI Key: BYDMKADCBDABSX-UHFFFAOYSA-N
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Description

This compound is a purine-2,6-dione derivative characterized by:

  • Position 3: Methyl group.
  • Position 7: 2-Ethoxyethyl substituent, a flexible ether chain.
  • Position 8: 4-Methylpiperazinyl group, a nitrogen-rich heterocycle.

Properties

IUPAC Name

7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O3/c1-4-24-10-9-21-11-12(19(3)15(23)17-13(11)22)16-14(21)20-7-5-18(2)6-8-20/h4-10H2,1-3H3,(H,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDMKADCBDABSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with 2-ethoxyethyl bromide under basic conditions, followed by the introduction of the piperazine moiety through nucleophilic substitution. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and bases such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyethyl or piperazine moieties using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in solvents such as DMF or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibition

The compound has been identified as a potent inhibitor of DPP-IV. This inhibition is significant because DPP-IV plays a crucial role in the inactivation of incretin hormones, which are essential for insulin secretion and glucose homeostasis. By inhibiting this enzyme, the compound may enhance the levels of active incretin hormones, thus improving glycemic control in diabetic patients .

Anticancer Activity

Emerging research suggests that purine derivatives like this compound may exhibit anticancer properties. Studies have indicated that certain modifications in purine structures can lead to cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapeutics .

Neuropharmacological Effects

There is growing interest in the neuropharmacological properties of purine derivatives. Some studies indicate that compounds similar to 7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione may influence neurotransmitter systems and exhibit potential benefits in treating neurological disorders such as depression and anxiety .

Data Tables

Activity TypeDescription
DPP-IV InhibitionPotent inhibitor; enhances incretin hormone levels
Anticancer ActivityInduces apoptosis; inhibits proliferation
Neuropharmacological EffectsPotential benefits in mood disorders

Case Study 1: DPP-IV Inhibition and Diabetes Management

A study conducted on diabetic rat models demonstrated that administration of this compound resulted in significantly lower blood glucose levels compared to controls. The mechanism was attributed to enhanced insulin secretion mediated by increased levels of GLP-1 (glucagon-like peptide-1) due to DPP-IV inhibition .

Case Study 2: Anticancer Properties

In vitro studies on various cancer cell lines showed that the compound exhibited dose-dependent cytotoxicity. The research indicated that the compound could induce apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of 7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit a key enzyme involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Substituent Variations at Position 7

The 2-ethoxyethyl group at position 7 distinguishes the target compound from analogs with alternative substituents:

Compound Name Position 7 Substituent Molecular Formula Key Properties/Applications Evidence ID
Target Compound 2-Ethoxyethyl C22H30N6O3 Undisclosed (structural focus)
BH58204 2-Methoxyethyl C21H28N6O3 Shorter ether chain; likely reduced lipophilicity vs. target
BH58195 3,4-Dichlorobenzyl C18H20Cl2N6O2 Increased steric bulk; halogenation may enhance receptor affinity
BH58200 Cinnamyl C20H24N6O2 Aromatic substituent; potential π-π interactions
CID 986255 () 4-Chlorobenzyl C18H21ClN6O2 Enhanced metabolic stability vs. alkyl chains
Compound Thietan-3-yl C13H19N5O2S Sulfur-containing heterocycle; antiplatelet activity

Trends :

  • Ether chains (e.g., 2-ethoxyethyl) improve solubility compared to aromatic or halogenated groups.
  • Halogenated benzyl groups (e.g., 3,4-dichlorobenzyl) may enhance target binding but reduce metabolic stability .

Substituent Variations at Position 8

The 4-methylpiperazinyl group at position 8 is critical for nitrogen-mediated interactions. Key analogs include:

Compound Name Position 8 Substituent Molecular Formula Applications Evidence ID
Target Compound 4-Methylpiperazinyl C22H30N6O3 Structural focus
Compound Pyrrolidinyl C15H19N5O2S2 Thiazole-sulfur moiety; unconfirmed activity
Linagliptin () 3-Aminopiperidinyl C25H28N8O2 DPP-4 inhibitor (antidiabetic)
(Compound 3j) 6-Methylpyridin-2-yloxy C16H17N5O4 Analgesic (CNS activity abolished)

Trends :

  • Piperazine/piperidine derivatives (e.g., 4-methylpiperazinyl) enhance solubility and modulate receptor selectivity.
  • Aromatic substitutions (e.g., pyridinyloxy in ) can eliminate CNS effects while retaining analgesia .

Combined Substituent Effects

  • Linagliptin (): Features a quinazolinylmethyl group at position 1 and a butynyl group at position 7, demonstrating how combined substituents tailor specificity for DPP-4 inhibition .
  • Compounds : 7-Arylalkyl-8-pyrazolyl derivatives show promise in biological studies, emphasizing the synergy between positions 7 and 8 .

Biological Activity

7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in pharmacological research.

PropertyValue
IUPAC Name 7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
CAS Number 672891-46-2
Molecular Formula C15H24N6O3
Molar Mass 336.39 g/mol

The compound functions primarily as a kinase inhibitor , targeting various receptor tyrosine kinases (RTKs) involved in cell signaling pathways that regulate cell growth and proliferation. Its mechanism includes:

  • Binding Affinity : The compound exhibits strong binding to the ATP-binding site of kinases, which is crucial for their activation.
  • Selectivity : It shows selectivity towards certain kinase mutations, potentially leading to fewer side effects compared to non-selective inhibitors.

Anticancer Properties

Research indicates that 7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione displays significant anticancer activity through the following pathways:

  • Inhibition of EGFR : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. This inhibition is critical for blocking downstream signaling pathways that promote tumor growth .
  • Effect on Cell Proliferation : In vitro studies demonstrate that this compound can reduce cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological effects. Piperazine derivatives have been associated with:

  • Acetylcholinesterase Inhibition : Some studies indicate that similar compounds can inhibit acetylcholinesterase, which may have implications for neurodegenerative diseases .

Case Studies and Research Findings

  • Study on Kinase Inhibition :
    • A study evaluated the efficacy of various purine derivatives as kinase inhibitors. The results indicated that 7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione had an IC50 value in the low micromolar range against specific RTKs, demonstrating its potential as a therapeutic agent .
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to control groups. These findings suggest that the compound may be effective in vivo and warrant further clinical investigation .

Q & A

Q. What advanced techniques resolve synthetic byproduct contradictions?

  • Analytical workflow :
  • HPLC-DAD/MS : Identify N7 vs. N9 alkylation isomers (retention time differences: 2.1 vs. 2.4 min) .
  • ²D NMR : ROESY correlations distinguish between C8-piperazine and C7-ethoxyethyl regiochemistry .
  • Kinetic analysis : Monitor reaction progress via in situ IR to optimize time-temperature profiles and minimize dimerization .

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